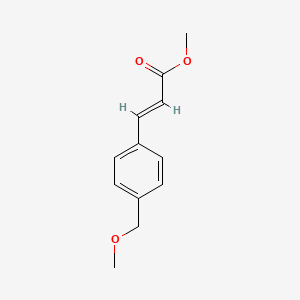
methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate is an organic compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, coatings, and adhesives. This particular compound features a methoxymethyl group attached to the phenyl ring, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate typically involves the esterification of acrylic acid with the corresponding alcohol. One common method is the reaction of 4-(methoxymethyl)benzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction conditions often include:
Solvent: Toluene or ethanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: 60-80°C
Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as selenium-modified microgels have been shown to be effective in promoting the esterification reaction under mild conditions .
化学反応の分析
Types of Reactions
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation or nitration of the phenyl ring
Polymerization: Formation of polymers through radical or anionic polymerization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts
Polymerization: Radical initiators (e.g., azobisisobutyronitrile) or anionic initiators (e.g., butyllithium)
Major Products Formed
Oxidation: 4-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzaldehyde
Reduction: 4-(methoxymethyl)phenylmethanol or 4-(methoxymethyl)phenylmethane
Substitution: 4-(bromomethyl)phenylacrylate or 4-(nitromethyl)phenylacrylate
Polymerization: Poly(this compound)
科学的研究の応用
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate has diverse applications in scientific research:
作用機序
The mechanism of action of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization to form cross-linked networks, which contribute to its mechanical strength and durability. Additionally, its ester functional group can participate in hydrolysis and transesterification reactions, influencing its behavior in different environments .
類似化合物との比較
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can be compared with other acrylates such as:
Methyl methacrylate: Commonly used in the production of poly(methyl methacrylate) (PMMA) with applications in optics and medical devices.
Ethyl methacrylate: Used in the synthesis of polymers with improved flexibility and impact resistance.
Butyl methacrylate: Employed in the production of coatings and adhesives with enhanced adhesion properties.
Hydroxyethyl methacrylate: Utilized in the development of hydrogels and contact lenses.
This compound is unique due to the presence of the methoxymethyl group, which can influence its reactivity and applications in specialized fields.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
methyl (E)-3-[4-(methoxymethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-14-9-11-5-3-10(4-6-11)7-8-12(13)15-2/h3-8H,9H2,1-2H3/b8-7+ |
InChIキー |
ZZWDKGJDEKUMRB-BQYQJAHWSA-N |
異性体SMILES |
COCC1=CC=C(C=C1)/C=C/C(=O)OC |
正規SMILES |
COCC1=CC=C(C=C1)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


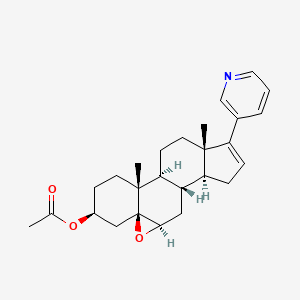
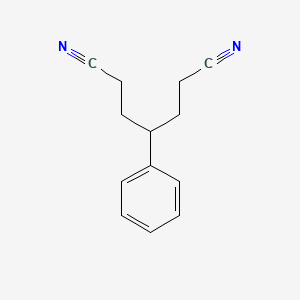
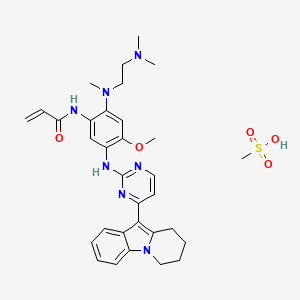
![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)

![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)

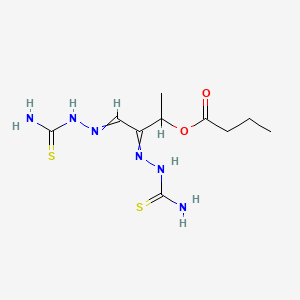
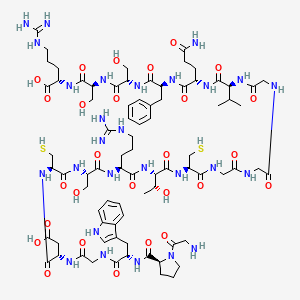
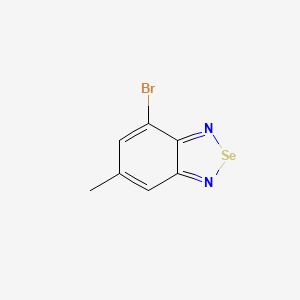
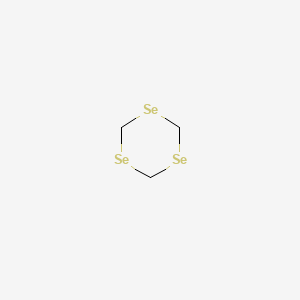
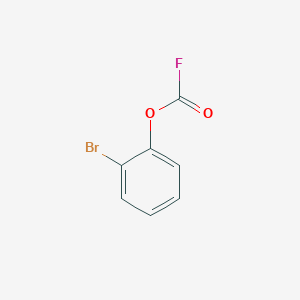
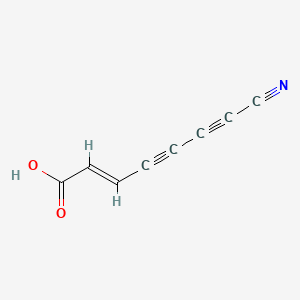
![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
